molecular formula C18H24N2O2 B13981604 Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate

Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate

Katalognummer: B13981604
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: MDOGQOLNIUFMSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 4-ethynylbenzyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Protection of Piperazine: The piperazine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Coupling Reaction: The protected piperazine is then coupled with 4-ethynylbenzyl bromide under suitable conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the piperazine ring or the ethynyl group, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduced products with saturated or partially saturated piperazine rings.

    Substitution: Substituted derivatives with various functional groups replacing the ethynyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Building Block: The compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or enzymes.

    Drug Development:

Medicine:

    Therapeutic Agents: The compound’s unique structure makes it a candidate for the development of therapeutic agents for various diseases, including cancer and neurological disorders.

    Diagnostic Tools: It can be used in the development of diagnostic tools for the detection of specific biomarkers.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Manufacturing: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The presence of the piperazine ring and the ethynylbenzyl group allows for specific interactions with target molecules, enhancing the compound’s efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

  • Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • Tert-butyl 4-(4-ethynylbenzyl)piperazine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity.
  • Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate contains a bromine atom, making it more reactive in substitution reactions.
  • Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate has an amino group, which can participate in various coupling reactions.
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate features an ethoxy group, influencing its solubility and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C18H24N2O2

Molekulargewicht

300.4 g/mol

IUPAC-Name

tert-butyl 4-[(4-ethynylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N2O2/c1-5-15-6-8-16(9-7-15)14-19-10-12-20(13-11-19)17(21)22-18(2,3)4/h1,6-9H,10-14H2,2-4H3

InChI-Schlüssel

MDOGQOLNIUFMSE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.